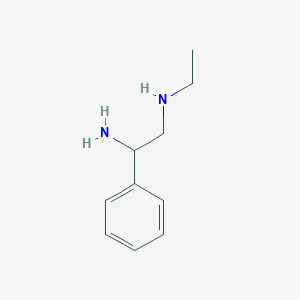

(2-Amino-2-phenylethyl)(ethyl)amine

Vue d'ensemble

Description

(2-Amino-2-phenylethyl)(ethyl)amine is an organic compound that belongs to the class of amines It features a phenylethyl group attached to an amino group, with an additional ethyl group bonded to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-2-phenylethyl)(ethyl)amine can be achieved through several methods. One common approach involves the reductive amination of phenylacetaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, with the aldehyde and amine reacting to form an imine intermediate, which is subsequently reduced to the desired amine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or nitro compound. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out in the presence of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Amino-2-phenylethyl)(ethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various alkyl or aryl groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Role as a Pharmaceutical Intermediate

One prominent application of (2-Amino-2-phenylethyl)(ethyl)amine is its use as an intermediate in the synthesis of pharmaceutical compounds. For instance, it has been utilized in the synthesis of Mirabegron, a medication used to treat overactive bladder. The compound serves as a precursor for the preparation of chiral amines that are crucial for the biological activity of various drugs .

Case Study: Mirabegron Synthesis

- Compound Used : (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol

- Method : The compound is synthesized through a reduction process using palladium on carbon (Pd/C) as a catalyst in an alcoholic solvent, which simplifies the reaction conditions and enhances safety by avoiding hydrogen gas .

| Step | Description | Yield |

|---|---|---|

| 1 | Reduction of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol | 80.03% |

Organic Synthesis

2.1. Chiral Resolution and Asymmetric Synthesis

This compound is also significant in asymmetric synthesis and chiral resolution processes. Its derivatives have been shown to act as effective resolving agents for various racemic mixtures, allowing for the isolation of enantiomers with high purity .

Case Study: Enantiomeric Resolution

- Application : Used in the resolution of racemic α-amino acids.

- Outcome : Achieved high enantiomeric excess through recrystallization techniques .

| Compound | Method | Enantiomeric Excess (%) |

|---|---|---|

| α-Amino Acid | Recrystallization with (R)-α-PEA | 98% |

Neuropharmacology

3.1. Neuromodulatory Effects

Research indicates that phenylethylamine compounds, including this compound, may function as neuromodulators in the central nervous system. They are believed to influence mood and cognitive functions due to their interaction with neurotransmitter systems .

Case Study: Phenethylamine and Mood Enhancement

- Mechanism : Acts as a trace amine that modulates neurotransmitter release.

Catalysis

4.1. Use in Catalytic Reactions

The compound has been explored for its catalytic properties in various organic reactions, including asymmetric hydrogenation and aminocarbonylation processes . Its ability to facilitate these reactions makes it valuable in producing complex organic molecules.

| Reaction Type | Catalyst Used | Yield |

|---|---|---|

| Asymmetric Hydrogenation | α-PEA derivatives | Up to 97% |

Mécanisme D'action

The mechanism by which (2-Amino-2-phenylethyl)(ethyl)amine exerts its effects involves its interaction with various molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, influencing neurotransmitter release and uptake. The compound’s structure allows it to mimic or interfere with the action of endogenous amines, thereby modulating physiological processes.

Comparaison Avec Des Composés Similaires

Phenethylamine: A primary amine with a similar structure but lacking the ethyl group on the nitrogen atom.

Amphetamine: A well-known stimulant with a similar backbone but with a methyl group instead of an ethyl group.

Methamphetamine: Similar to amphetamine but with an additional methyl group, making it more potent.

Uniqueness: (2-Amino-2-phenylethyl)(ethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group on the nitrogen atom differentiates it from other phenylethylamines, potentially altering its pharmacokinetics and receptor binding profiles.

Activité Biologique

(2-Amino-2-phenylethyl)(ethyl)amine, commonly referred to as phenethylamine (PEA), is an organic compound with significant biological activity. It is a natural monoamine alkaloid and trace amine that plays a crucial role in the regulation of neurotransmission in the central nervous system. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Properties

Phenethylamine is characterized by its simple structure, comprising an ethylamine backbone with a phenyl group. The molecular formula is . Its structural simplicity allows for various substitutions, leading to a wide range of derivatives with enhanced biological profiles.

Phenethylamine acts primarily as a monoaminergic activity enhancer . It enhances the release of neurotransmitters such as serotonin, norepinephrine, and dopamine through its action on trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) . This mechanism underlies its stimulant properties and potential antidepressant effects.

3.1 Neurotransmitter Modulation

Phenethylamine is known to modulate neurotransmitter systems significantly:

- Serotonin Release : It promotes the release of serotonin, contributing to mood regulation.

- Dopaminergic Activity : PEA enhances dopamine release, which is linked to reward and pleasure pathways in the brain .

3.2 Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of phenethylamine derivatives against various cancer cell lines:

- A derivative of bis(2-aminoethyl)amine demonstrated significant cytotoxicity against human cancer cells, with IC50 values ranging from 13.95 µM to 15.74 µM across different cell lines .

- The mechanism involved apoptosis induction, where treated cells showed increased early and late apoptotic markers compared to controls .

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| Derivative 6 | A549 (Lung) | 15.74 | High |

| Derivative 4 | CaCo-2 (Colorectal) | 13.95 | Moderate |

4.1 Neurological Disorders

Due to its ability to modulate neurotransmitter levels, phenethylamine has been studied for its potential in treating:

- Depression : Its role as a monoaminergic activity enhancer suggests that it could alleviate depressive symptoms.

- Attention Deficit Hyperactivity Disorder (ADHD) : Its stimulant properties may provide therapeutic benefits for ADHD patients .

4.2 Cancer Treatment

The cytotoxic effects observed in various studies indicate potential applications in cancer therapy, particularly for:

- Targeting specific cancer types through apoptosis induction.

- Developing new derivatives that enhance selectivity and potency against cancer cells .

5. Case Studies and Research Findings

Several studies have highlighted the biological activity of phenethylamine derivatives:

- Cytotoxic Evaluation : A study evaluated several derivatives for their cytotoxicity against human cancer cell lines using the MTT assay, indicating that specific substitutions on the phenyl ring significantly influenced activity .

- Neurotransmitter Uptake Inhibition : Research on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives demonstrated their ability to inhibit norepinephrine and serotonin uptake in rat brain models, suggesting antidepressant-like effects .

- Antinociceptive Effects : New diphenethylamines were found to exhibit increased antinociceptive efficacy in pain models compared to standard treatments, highlighting their potential as analgesics .

6. Conclusion

This compound exhibits significant biological activity through its modulation of neurotransmitter systems and potential anticancer properties. Ongoing research aims to explore its therapeutic applications further, particularly in neurological disorders and oncology.

Propriétés

IUPAC Name |

N'-ethyl-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10,12H,2,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEFXICITKYXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.